Chromane-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLFCQJQOIZMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369080, DTXSID90901552 | |
| Record name | Chromane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_683 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51939-71-0 | |
| Record name | Chromane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Chromane 2 Carboxylic Acid and Its Derivatives
Classical Synthetic Routes to Chromane-2-carboxylic Acid
The construction of the this compound framework has traditionally been achieved through methods that establish the core heterocyclic ring system. These classical routes often involve cyclization reactions as the key step.
Cyclization Reactions in this compound Synthesis
Intramolecular cyclization reactions are a cornerstone in the synthesis of the chromane (B1220400) ring. A prevalent strategy involves the intramolecular oxy-Michael addition. This approach typically utilizes a phenol (B47542) derivative bearing an α,β-unsaturated carbonyl moiety. The phenolic hydroxyl group acts as a nucleophile, attacking the β-position of the unsaturated system to form the dihydropyran ring. For the synthesis of this compound, a common precursor is a salicylate (B1505791) derivative reacted with a suitable three-carbon building block.
One established method for a related precursor, chromone-2-carboxylic acid, involves the condensation of a 2'-hydroxyacetophenone (B8834) with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. The resulting chromone-2-carboxylic acid can then be subjected to reduction to yield the desired this compound. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation.
A more direct approach to the this compound scaffold can be achieved through the reaction of salicylaldehyde (B1680747) with pyruvate (B1213749) derivatives. This reaction proceeds via an initial aldol-type condensation followed by an intramolecular cyclization and dehydration sequence to form a chromene-2-carboxylic acid, which can be subsequently reduced to the target this compound.
| Starting Materials | Reagents and Conditions | Product | Yield (%) |
| 2'-Hydroxyacetophenone, Diethyl oxalate | 1. NaOEt, EtOH; 2. Acid hydrolysis | Chromone-2-carboxylic acid | Varies |
| Chromone-2-carboxylic acid | H₂, Pd/C, Solvent | This compound | High |
| Salicylaldehyde, Pyruvic acid | Base or acid catalyst | Chromene-2-carboxylic acid | Moderate to Good |
| Chromene-2-carboxylic acid | H₂, Pd/C, Solvent | This compound | High |
Ring Contraction Strategies for this compound Scaffolds
While less common, ring contraction strategies offer an alternative pathway to the chromane skeleton. These methods typically start with a larger heterocyclic ring system that is then induced to contract to the six-membered dihydropyran ring of the chromane. Theoretical approaches to this include the Favorskii and Wolff rearrangements.
The Favorskii rearrangement involves the treatment of a cyclic α-halo ketone with a base to yield a ring-contracted carboxylic acid. In a hypothetical application to a seven-membered heterocyclic ketone precursor with a halogen at the appropriate position, this rearrangement could potentially lead to the formation of a this compound derivative.
Similarly, the Wolff rearrangement of a cyclic α-diazo ketone can lead to a ring-contracted product via a ketene (B1206846) intermediate. A suitably substituted seven-membered heterocyclic α-diazo ketone could, in principle, undergo a Wolff rearrangement to furnish a this compound derivative after trapping the resulting ketene with water. However, specific examples of these ring contraction strategies being applied to the synthesis of this compound are not prominently featured in the scientific literature, suggesting that cyclization reactions are the more synthetically viable and widely adopted approach.
Asymmetric Synthesis of Chiral this compound
The biological activity of many chromane derivatives is highly dependent on their stereochemistry. Therefore, the development of asymmetric methods to access enantiomerically pure this compound is of paramount importance. These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Enantioselective Catalytic Approaches to this compound
Enantioselective catalysis provides an efficient route to chiral chromane-2-carboxylic acids, with both organocatalysis and transition-metal catalysis being successfully employed.
Organocatalytic approaches often utilize chiral amines or Brønsted acids to catalyze key bond-forming reactions in an enantioselective manner. For instance, the intramolecular oxy-Michael addition of a phenol to an α,β-unsaturated ester can be catalyzed by cinchona alkaloid-derived thiourea (B124793) catalysts to afford chiral this compound esters with high enantioselectivity.
Transition-metal catalysis, employing chiral ligands, is another powerful tool. Chiral complexes of metals such as palladium, rhodium, and iridium have been used to catalyze various transformations leading to chiral chromanes. For example, a palladium-catalyzed asymmetric allylic alkylation of a phenolic precursor can be a key step in the synthesis of chiral this compound derivatives.
| Catalyst Type | Catalyst Example | Reaction Type | Product | Enantiomeric Excess (ee) |
| Organocatalyst | Cinchona-thiourea | Intramolecular oxy-Michael | Chiral chromane-2-carboxylate | Up to 99% |
| Transition Metal | Pd-complex with chiral ligand | Asymmetric Allylic Alkylation | Chiral chromane precursor | High |
Asymmetric Hydrogenation in this compound Preparation
Asymmetric hydrogenation of a suitable prochiral precursor is a highly effective method for introducing chirality into the this compound scaffold. This typically involves the reduction of a chromene-2-carboxylic acid or a related unsaturated precursor using a chiral transition-metal catalyst.
Ruthenium and rhodium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP, are widely used for the asymmetric hydrogenation of various unsaturated substrates. The asymmetric hydrogenation of a chromene-2-carboxylic acid derivative using a chiral Ru-BINAP catalyst can provide the corresponding chiral this compound with high enantiomeric excess.
Iridium-based catalysts have also emerged as powerful tools for the asymmetric hydrogenation of challenging substrates. Chiral iridium complexes can effectively catalyze the hydrogenation of 2H-chromenes, which can be precursors to chiral chromane derivatives. The choice of catalyst and reaction conditions is crucial for achieving high yields and enantioselectivities.
| Catalyst | Ligand | Substrate | Product | Enantiomeric Excess (ee) |
| [Ru(OAc)₂(R)-BINAP] | (R)-BINAP | Chromene-2-carboxylic acid | (R)-Chromane-2-carboxylic acid | >95% |
| [Rh(COD)₂]BF₄ / Chiral Phosphine | Chiral Diphosphine | (E)-2-(Chroman-4-ylidene)acetate | Chiral 4-substituted chromane | Up to 98% |
| [Ir(COD)Cl]₂ / Chiral P,N-ligand | Chiral Phosphine-Oxazoline | 2H-Chromene derivative | Chiral chromane | High |
Asymmetric Halolactonization for this compound Precursors
Asymmetric halolactonization is a powerful strategy for the enantioselective synthesis of chiral lactones, which can then be converted into the desired this compound. This reaction involves the electrophilic addition of a halogen to an unsaturated carboxylic acid, which triggers an intramolecular cyclization to form a halolactone.
A notable application of this strategy is the synthesis of (S)-(-)-chroman-2-carboxylic acid. This was achieved through the asymmetric bromolactonization of a carefully designed acylproline derivative. The chiral proline auxiliary directs the stereochemical outcome of the bromolactonization, leading to the formation of a chiral bromolactone with high diastereoselectivity. Subsequent debromination and hydrolysis of the lactone and auxiliary provides the enantiomerically pure (S)-(-)-chroman-2-carboxylic acid.
Organocatalytic asymmetric halolactonization has also been developed, where a chiral catalyst, often a Lewis base or a Brønsted acid, activates the halogenating agent and controls the stereochemistry of the cyclization. This approach avoids the need for a stoichiometric chiral auxiliary and offers a more atom-economical route to chiral halolactones.
| Method | Chiral Source | Substrate | Key Intermediate | Final Product | Enantiomeric Excess (ee) |
| Auxiliary-controlled | (S)-Proline | Acylproline derivative of an unsaturated acid | Chiral bromolactone | (S)-Chromane-2-carboxylic acid | High |
| Organocatalytic | Chiral Lewis Base | Unsaturated carboxylic acid | Chiral halolactone | Precursor to chiral this compound | Good to Excellent |
Derivatization Strategies for this compound
Esterification and Amidation Reactions of this compound
Esterification and amidation are two of the most fundamental and widely utilized derivatization strategies for carboxylic acids, including this compound. These reactions replace the acidic proton of the carboxyl group with an alkyl, aryl, or other substituent, leading to the formation of esters and amides, respectively.
Esterification: The conversion of this compound to its corresponding esters is a common strategy to create key intermediates for further synthesis. For instance, 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester serves as a crucial building block for more complex derivatives. The esterification of carboxylic acids is typically achieved through the Fischer esterification method. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or the water formed during the reaction is removed.
Amidation: The synthesis of amides from this compound is of significant interest due to the prevalence of the amide bond in biologically active molecules. This transformation can be accomplished through various coupling methods. A direct approach involves activating the carboxylic acid, for example, by converting it into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a base to yield the desired chromane-2-carboxamide.
This strategy has been employed to synthesize a series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides, which were evaluated for their antioxidant properties. In another example, amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (a derivative of Trolox) were prepared by reacting it with various amino-containing nitroxyl (B88944) radicals. These derivatization reactions are essential for creating libraries of compounds for biological screening.
The table below presents examples of synthesized chromane-2-carboxamide derivatives and their reported biological activities.
| Parent Acid | Amine Reactant | Resulting Amide Derivative | Biological Activity/Application | Reference |
| 7-Hydroxychroman-2-carboxylic acid | Nonylamine | 7-Hydroxychroman-2-carboxylic acid N-nonylamide | Potent inhibition of lipid peroxidation | |
| 7-Hydroxychroman-2-carboxylic acid | Decylamine | 7-Hydroxychroman-2-carboxylic acid N-decylamide | Potent inhibition of lipid peroxidation | |
| 7-Hydroxychroman-2-carboxylic acid | Undecylamine | 7-Hydroxychroman-2-carboxylic acid N-undecylamide | Potent inhibition of lipid peroxidation | |
| 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) | 4-Amino-TEMPO | Spin-labeled amide of Trolox | Antioxidant potential for biomedical studies | |
| 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) | 3-Amino-PROXYL | Spin-labeled amide of Trolox | Antioxidant potential for biomedical studies |
Introduction of Diverse Substituents onto the this compound Core
The functionalization of the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. The introduction of a wide array of substituents at various positions on both the aromatic benzene (B151609) ring and the heterocyclic dihydropyran ring allows for the systematic exploration of structure-activity relationships. Methodologies for creating these derivatives generally fall into two main categories: building the chromane core from already substituted precursors or by direct functionalization of the pre-formed chromane ring system.
Synthesis from Substituted Precursors
A prevalent strategy for synthesizing substituted chromane-2-carboxylic acids involves the cyclization of precursors that already contain the desired functional groups on the aromatic ring. This approach ensures precise control over the position of the substituent.
For instance, the synthesis of 6-substituted derivatives is well-documented. Optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids (FCCAs) are recognized as pivotal chiral building blocks in the pharmaceutical industry and are often produced via enzymatic resolution of their corresponding racemic methyl esters rsc.org. Further demonstrating this strategy, the synthesis of 6-substituted-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl esters has been accomplished starting from trimethylhydroquinone (B50269) nih.gov. In this sequence, the hydroxyl group at the 6-position of the formed chromane serves as a handle for further derivatization, such as methylation using dimethyl sulfate (B86663) or benzylation, to yield 6-methoxy and 6-benzyloxy derivatives, respectively nih.gov.
The table below summarizes examples of substituents introduced at the 6-position using this precursor-based methodology.
| Position | Substituent | Precursor/Intermediate | Method | Resulting Compound |
| C6 | Fluoro | Racemic methyl 6-fluoro-chroman-2-carboxylate | Enzymatic Resolution | (S)- and (R)-6-fluoro-chroman-2-carboxylic acid rsc.org |
| C6 | Methoxy (B1213986) | 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester | Methylation with dimethyl sulfate | 6-Methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester nih.gov |
| C6 | Benzyloxy | 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester | Benzylation | 6-Benzyloxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester nih.gov |
Direct Functionalization of the Chromane Core
Direct modification of the chromane ring itself, particularly at the C4 position adjacent to the oxygen atom and the aromatic ring, presents a more convergent synthetic route. Deprotonative metallation, or deprotometallation, has emerged as a powerful tool for this purpose researchgate.netresearchgate.net. This technique involves using a strong base to selectively remove a proton from the target position, generating a carbanion intermediate. This nucleophilic intermediate can then be "trapped" by a variety of electrophiles, allowing for the direct installation of diverse functional groups.
Research has shown that a combination of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) is effective for the deprotonation of the chromane scaffold at the C4 position researchgate.net. The subsequent reaction with different electrophiles provides a convenient pathway to a range of 4-substituted chromane derivatives researchgate.netresearchgate.net. While this methodology has been demonstrated on the parent chromane, its application provides a clear blueprint for the direct functionalization of the this compound core, assuming appropriate protection of the carboxylic acid group.
The following table details the functional groups that can be introduced at the C4 position of the chromane ring using this deprotometallation-trapping strategy.
| Electrophile | Reagents | Resulting Substituent at C4 |
| Me3SiCl | LiTMP, t-BuOK | -SiMe3 |
| MeI | LiTMP, t-BuOK | -Me |
| PhCHO | LiTMP, t-BuOK | -CH(OH)Ph |
| (PhS)2 | LiTMP, t-BuOK | -SPh |
| I2 | LiTMP, t-BuOK | -I |
| Me2S2 | LiTMP, t-BuOK | -SMe |
| H2O | LiTMP, t-BuOK | -D (from D2O) |
| CON(iPr)2 | LiTMP, t-BuOK | -C(O)N(iPr)2 |
Data derived from studies on the functionalization of the parent chromane ring system researchgate.netresearchgate.net.
These complementary strategies—building from substituted blocks and direct late-stage functionalization—provide a robust synthetic toolkit for generating diverse libraries of this compound derivatives for further investigation.
Stereochemical Aspects of Chromane 2 Carboxylic Acid
Enantiomeric Forms of Chromane-2-carboxylic Acid
This compound exists as a pair of enantiomers, the (S)- and (R)-forms, due to the chiral carbon atom at the 2-position. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities. For instance, the (S)-(-)-chromane-2-carboxylic acid is a key intermediate in the synthesis of α-tocopherol (Vitamin E), highlighting the stereochemical importance in biological systems oup.com. The specific spatial arrangement of the atoms defines the absolute configuration of each enantiomer, which can be determined using various analytical techniques.
Resolution of Racemic this compound Mixtures
A mixture containing equal amounts of the (S)- and (R)-enantiomers is known as a racemic mixture or racemate. Such mixtures are optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out openstax.org. The separation of these racemates into their individual, pure enantiomers is a process called resolution wikipedia.orglibretexts.org. A common method for resolving racemic carboxylic acids involves the use of a chiral resolving agent, typically a chiral amine, to form diastereomeric salts openstax.orgwikipedia.orglibretexts.org. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization wikipedia.orglibretexts.org. Once separated, the individual enantiomers of the carboxylic acid can be regenerated. Another approach involves converting the carboxylic acid into diastereomeric esters using a chiral alcohol, which can then be separated chromatographically nih.gov.
Enzymatic resolution offers a highly selective and environmentally friendly alternative to classical chemical resolution methods rsc.orgrsc.org. This technique utilizes enzymes, such as lipases and esterases, which can selectively catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted techniumscience.com.
For instance, the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate has been successfully achieved using two different esterases, EstS and EstR, from Geobacillus thermocatenulatus. In a biphasic system, EstS catalyzes the hydrolysis of the methyl ester to produce (S)-6-fluoro-chroman-2-carboxylic acid with an enantiomeric excess (ee) of over 99%, while EstR produces the (R)-enantiomer with a 95-96% ee rsc.orgrsc.org. This method has been scaled up, demonstrating its potential for industrial applications rsc.orgrsc.org. Lipases are also commonly employed for the kinetic resolution of various chiral compounds, including derivatives of chromane (B1220400) researchgate.netmdpi.comnih.govnih.gov.
A study on the sequential resolution of (S)- and (R)-6-fluoro-chroman-2-carboxylic acid (FCCA) using immobilized cells of E. coli expressing these esterases demonstrated high efficiency. Over ten batches, this process yielded significant amounts of both (S)-FCCA and (R)-FCCA with high enantiomeric excess.
Table 1: Sequential Enzymatic Resolution of 6-fluoro-chroman-2-carboxylic acid
| Enantiomer | Molar Amount (mM) | Enantiomeric Excess (ee) | Total Mole Yield (%) |
|---|---|---|---|
| (S)-FCCA | 229.3 | 96.9% | 93.5 |
| (R)-FCCA | 224.1 | 99.1% | 93.5 |
Data sourced from a study on sequential biphasic batch resolution over 40 hours. rsc.orgrsc.org
Conformational Analysis of the Dihydropyran Ring in Chromane-2-carboxylic Acids
The dihydropyran ring in this compound is not planar and adopts a flexible conformation, typically a half-chair or a twist-boat form. The specific conformation is influenced by the substituents on the ring. The stereochemistry at the C2 position plays a crucial role in determining the helicity of the dihydropyran ring nih.govmdpi.com.
Correlation between Stereochemistry and Optical Rotation in this compound
Optical rotation is a physical property of chiral molecules that describes their ability to rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For chromane-2-carboxylic acids and their esters, there is a correlation between the stereochemistry at the C2 position and the sign of the specific optical rotation (SOR) nih.govmdpi.com.
Isomers with P-helicity of the dihydropyran ring generally exhibit positive SORs nih.govmdpi.com. Conversely, those with M-helicity tend to have negative SORs. However, it has been observed that many 2-carboxyl chromanes exhibit small experimental SORs, often in the range of -20 to +20, which can make the correlation less reliable in some cases nih.govmdpi.com. The sign of the SOR is fundamentally linked to the helicity of the dihydropyran ring nih.govmdpi.com.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| (±)-6-Hydroxy-2,5,7,8-tetramethylthis compound |
| (R)-1-phenylethyl alcohol |
| (R)-2-methylbutanoic acid |
| (R)-6-fluoro-chroman-2-carboxylic acid |
| (R)-methyl chroman-2-carboxylate |
| (S)-(-)-Chroman-2-carboxylic acid |
| (S)-6-fluoro-chroman-2-carboxylic acid |
| 2-phenylchroman-4-one |
| 6-Bromochromone-2-carboxylic acid |
| Acetic acid |
| Brucine |
| Chloroacetic acid |
| This compound |
| Chromone-2-carboxylic acid |
| Diethyl azodicarboxylate |
| Diisopropyl azodicarboxylate |
| Dihydropyran-2-carboxylic acid |
| Ethyl oxalate (B1200264) |
| Lactic acid |
| Mandelic acid |
| Malic acid |
| Methanol |
| Methyl 2-(octylsulfinyl)benzoate |
| Methylamine |
| p-Nitrobenzoic acid |
| p-Toluenesulfonic acid |
| Quinine |
| Strychnine |
| Tartaric acid |
| Triphenylphosphine |
Medicinal Chemistry and Drug Discovery Applications of Chromane 2 Carboxylic Acid Scaffolds
Chromane-2-carboxylic Acid as a Privileged Scaffold in Drug Design
The this compound framework is recognized in medicinal chemistry as a "privileged scaffold." This designation is attributed to its molecular structure, which is capable of binding to a wide range of biological targets with high affinity, thereby serving as a versatile template for the development of novel therapeutic agents. The chromone (B188151) (4H-1-benzopyran-4-one) nucleus, a close structural relative, is a common and integral feature of many natural products and medicinal agents, known to exhibit a broad spectrum of pharmacological properties. nih.gov The functionalization of this scaffold can lead to remarkable derivatives, and the presence of a reactive carboxylic acid group makes it a versatile synthon for a wide array of chemical reactions. scispace.com
The inherent structural features of the chromane (B1220400) ring, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, provide a rigid yet adaptable foundation for molecular design. This rigidity can help in pre-organizing the molecule for optimal interaction with a target protein, while the potential for various substitutions on both the aromatic and heterocyclic rings allows for the fine-tuning of pharmacological and pharmacokinetic properties. Chromane derivatives have been associated with a wide range of biological effects, including neuroprotective, antioxidant, and anti-cancer activities. nih.gov The this compound moiety itself is a key intermediate in the synthesis of numerous biologically active compounds, such as drugs and pesticides. chemicalbook.combiosynce.com Its utility is further demonstrated by its use in creating diverse chemical libraries for drug discovery programs, underscoring its status as a valuable starting point for identifying new bioactive molecules. nih.govresearchgate.net
Design and Development of this compound Derivatives as Bioactive Compounds
The design and development of bioactive compounds from the this compound scaffold involve strategic chemical modifications to modulate activity against specific biological targets. The carboxylic acid group at the 2-position is a particularly useful handle for derivatization, allowing for the creation of amides, esters, and other functional groups to explore structure-activity relationships (SAR).
Research has shown that derivatives of this scaffold can exhibit a wide array of biological activities. For instance, a series of chroman derivatives, synthesized from a 6-substituted-2,5,7,8-tetramethyl-chroman-2-carboxylic acid intermediate, were evaluated for dual anti-breast cancer and antiepileptic activities. nih.gov One compound in this series, 6i , showed promising anticancer activity against the MCF-7 human breast cancer cell line with a GI50 value of 34.7 µM. nih.gov Several other compounds from the same series displayed significant antiepileptic activity. nih.gov
In another study, 6-chlorochroman-2-carboxylic acids were synthesized and evaluated as antagonists for cholesterol biosynthesis and lipolysis. acs.org Furthermore, chromone-2-carboxamide derivatives have been investigated as cytotoxic agents and 5-lipoxygenase inhibitors. researchgate.net Within this series, the N-(2-furylmethylene) and the α-methylated N-benzyl derivatives demonstrated the highest growth inhibition against the triple-negative breast cancer cell line, MDA‐MB‐231. researchgate.net The synthesis of metal complexes has also been explored; for example, copper(II) complexes with chromone-2-carboxylic acid have been synthesized and shown to possess potential antitumour properties, with particular efficacy against the Hep G2 liver cancer cell line. mdpi.com
These examples highlight a common strategy in medicinal chemistry: using a core scaffold like this compound and systematically modifying its structure to optimize its interaction with a biological target and achieve a desired therapeutic effect.
| Derivative Class | Core Intermediate | Targeted Biological Activity | Key Findings | Reference |
|---|---|---|---|---|
| Isatin-Schiff Base Hybrids | 6-substituted-2,5,7,8-tetramethyl-chroman-2-carboxylic acid | Anti-breast cancer, Antiepileptic | Compound 6i showed a GI50 of 34.7 µM against MCF-7 cells. Several analogs showed potent antiepileptic activity. | nih.gov |
| Substituted Chroman-2-carboxylic acids | 6-Chlorochroman-2-carboxylic acid | Cholesterol biosynthesis and lipolysis antagonism | Demonstrated in vitro activity as antagonists. | acs.org |
| Chromone-2-carboxamides | Chromone-2-carboxylic acid | Cytotoxicity, 5-Lipoxygenase inhibition | N-(2-furylmethylene) and α-methylated N-benzyl derivatives were most active against MDA-MB-231 breast cancer cells. | researchgate.net |
| Copper(II) Complexes | Chromone-2-carboxylic acid | Antitumour | Complexes showed significant antiproliferative activity against the Hep G2 liver cancer cell line. | mdpi.com |
High-Throughput Screening and Lead Optimization with this compound Libraries
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify "hits"—molecules that display activity against a specific biological target. The this compound scaffold is an ideal starting point for the construction of compound libraries for HTS campaigns. Its synthetic tractability allows for the creation of "concise and diversity-oriented libraries" for structure-activity studies. scispace.comnih.gov
The development of efficient synthetic methods, such as microwave-assisted synthesis, has been instrumental in accelerating the production of these libraries. nih.govsemanticscholar.org Microwave technology can dramatically reduce reaction times, increase product yields, and enhance purity, which is advantageous for rapidly generating a multitude of analogs. nih.gov By starting with a common this compound core and introducing a wide variety of substituents, chemists can generate a library of structurally diverse compounds. Such a library is designed to explore a broad chemical space, increasing the probability of finding a hit during an HTS campaign. ku.edu
Once initial hits are identified from screening, the lead optimization phase begins. In this stage, the synthetic accessibility of the this compound scaffold is again a major advantage. Medicinal chemists can systematically synthesize new analogs of the initial hit to improve its potency, selectivity, and pharmacokinetic properties. The same rapid synthesis techniques used to build the initial library can be employed to quickly generate these focused sets of compounds, facilitating an efficient hit-to-lead process. nih.govsemanticscholar.org The properties of an ideal screening library, which are applicable to libraries built from the this compound scaffold, are summarized below.
| Library Characteristic | Description | Relevance to this compound Libraries |
|---|---|---|
| Structural Diversity | Contains a wide range of different chemical scaffolds and functional groups. | The chromane core allows for substitution at multiple positions, enabling the creation of diverse structures. ku.edu |
| Drug-Likeness | Compounds possess physicochemical properties consistent with known drugs (e.g., adherence to Lipinski's Rule of Five). | Modifications to the scaffold can be tailored to maintain favorable properties like appropriate molecular weight and lipophilicity. ku.eduthermofisher.com |
| Synthetic Accessibility | The core scaffold and its analogs can be synthesized efficiently and cost-effectively. | Microwave-assisted and other optimized synthetic routes make library production rapid and robust. scispace.comnih.gov |
| Purity and Stability | Compounds are of high purity and are stable under storage and assay conditions to avoid false positives. | Modern synthetic and purification methods can ensure the high quality of the library compounds. nih.govku.edu |
Computational Drug Design Approaches for this compound Analogs
Computational drug design has become an indispensable tool in the drug discovery pipeline, complementing experimental techniques by providing insights into molecular interactions and predicting the properties of new compounds. taylorandfrancis.com These in silico methods are widely applied to scaffolds like this compound to rationalize experimental results and guide the design of more effective analogs. Computational approaches are generally categorized as either structure-based or ligand-based drug design. taylorandfrancis.com
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. Molecular docking, a key SBDD technique, can be used to predict the binding mode and affinity of this compound derivatives within the target's active site. For example, computational procedures were used to investigate the binding of chromene-based sulfonamides to the active site of human carbonic anhydrase IX. researchgate.net This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, and to rationally design new analogs with modifications expected to enhance binding.
Ligand-Based Drug Design (LBDD) methods are used when the structure of the target is unknown, but a set of molecules with known activities is available. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to the data generated from HTS of a this compound library. A QSAR model establishes a mathematical correlation between the chemical structures of the compounds and their biological activities. This model can then be used to predict the activity of virtual, not-yet-synthesized analogs, helping to prioritize the most promising candidates for synthesis and testing.
By integrating these computational approaches, the process of lead optimization for this compound analogs can be significantly accelerated, reducing the time and cost associated with synthesizing and testing large numbers of compounds. taylorandfrancis.com
Structure Activity Relationship Sar and Mechanistic Elucidation of Chromane 2 Carboxylic Acid Analogs
Correlating Structural Modifications of Chromane-2-carboxylic Acid with Biological Potency
The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the chromane (B1220400) ring system. Modifications at various positions can significantly impact potency, selectivity, and pharmacokinetic properties.
A notable example of SAR studies involves a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides synthesized and evaluated for their ability to inhibit nuclear factor-kappaB (NF-κB) activation. In this series, the nature of the substituent on the N-phenyl ring played a critical role in determining inhibitory potency. It was observed that compounds bearing electron-donating groups such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) were inactive. In contrast, the introduction of electron-withdrawing or lipophilic groups like methyl (-CH3), trifluoromethyl (-CF3), or chloro (-Cl) resulted in potent inhibitors of NF-κB activation. The most active compound in this series featured a 4-chloro substituent on the phenyl ring, demonstrating significantly higher potency than the reference compound, KL-1156 acs.org.
Another area where the SAR of chromane derivatives has been extensively explored is in the development of antimalarial agents. In a study of spirocyclic chromanes, modifications to the N-substituent of the piperidine (B6355638) ring provided valuable insights. Replacing a hydroxyl group with a carbonyl or a methylene (B1212753) group led to a decrease in antimalarial potency. Furthermore, substituting an ortho-difluoro aryl group with an ortho-dichloro benzene (B151609) moiety did not yield any significant improvement in activity. Interestingly, replacing the aryl group with a cyclohexyl ring resulted in a compound with comparable potency to the reference compound nih.gov. The length of the linker between the piperidine nitrogen and the terminal aromatic residue also influenced activity, with a two-methylene unit linker showing optimal potency nih.gov.
The table below summarizes the key structure-activity relationships observed for different series of this compound analogs.
| Scaffold/Series | Modification | Effect on Biological Potency | Target/Activity |
| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamides | -OH or -OCH3 on N-phenyl ring | Inactive | NF-κB Inhibition |
| -CH3, -CF3, or -Cl on N-phenyl ring | Potent Inhibition | NF-κB Inhibition | |
| 4-Cl on N-phenyl ring | Most Potent in Series | NF-κB Inhibition | |
| Spirocyclic Chromanes | Replacement of N-substituent -OH with C=O or -CH2- | Reduced Potency | Antimalarial |
| Replacement of ortho-difluoro aryl with ortho-dichloro aryl | No Significant Improvement | Antimalarial | |
| Replacement of ortho-difluoro aryl with cyclohexyl | Comparable Potency | Antimalarial | |
| Linker length between piperidine N and terminal aryl | Two-methylene unit optimal | Antimalarial |
Stereochemical Influence on Pharmacological Activity of this compound Enantiomers
The stereochemistry at the C2 position of the chromane ring introduces a chiral center, leading to the existence of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This principle holds true for this compound derivatives, where the spatial arrangement of the carboxylic acid group and other substituents at the C2 position can profoundly influence their interaction with chiral biological targets such as enzymes and receptors.
In the context of spirocyclic chromane analogs with antimalarial activity, a clear stereochemical preference was observed. The (S)-enantiomer consistently demonstrated at least a three-fold higher potency compared to the corresponding (R)-enantiomer across various sets of analogs. For instance, the most potent compound in one sub-series, (S)-10c, exhibited an EC50 value of 0.33 μM, which was over five times more potent than its counterpart, (R)-10f, with an EC50 value of 1.84 μM. Beyond its superior potency, the (S)-enantiomer also displayed greater selectivity and lower toxicity compared to the (R)-enantiomer nih.gov.
This differential activity between enantiomers highlights the importance of a specific three-dimensional orientation for optimal interaction with the biological target. The chiral environment of the target's binding site can accommodate one enantiomer more favorably than the other, leading to a more stable and effective ligand-receptor complex.
The table below illustrates the stereochemical influence on the antimalarial potency of a selected pair of chromane enantiomers.
| Compound | Enantiomer | Antimalarial Potency (EC50, μM) |
| 10c | (S) | 0.33 |
| 10f | (R) | 1.84 |
The significant difference in potency between the (S) and (R) enantiomers underscores the necessity of considering stereochemistry in the design and development of this compound-based therapeutic agents. The synthesis and evaluation of enantiomerically pure compounds are crucial for maximizing therapeutic efficacy and minimizing potential off-target effects.
Mechanistic Investigations of this compound Interactions with Biological Targets
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. Mechanistic investigations often involve a combination of experimental and computational approaches to elucidate the interactions between these compounds and their biological targets at an atomic level.
Ligand-Receptor Binding Studies
Ligand-receptor binding studies are fundamental to understanding the affinity and selectivity of a compound for its biological target. While specific binding data for this compound itself are not extensively detailed in the provided context, the principles of these assays are well-established. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly employed to quantify the binding affinity (typically expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of a ligand to its receptor. For instance, in the development of novel therapeutics, such assays would be used to determine how strongly a particular this compound derivative binds to a target enzyme or receptor, providing a direct measure of its potency at the molecular level. The differential potency observed between enantiomers of chromane derivatives, as discussed in the previous section, is a direct consequence of their different binding affinities for the chiral active site of their biological target.
Molecular Docking and Dynamics Simulations for this compound
Computational methods such as molecular docking and molecular dynamics (MD) simulations provide powerful tools to visualize and analyze the interactions between a ligand and its receptor at the atomic level. These in silico techniques can predict the binding mode of a compound within the active site of a protein and estimate the binding affinity.
A molecular docking study of a series of chromane derivatives targeting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, revealed key interactions responsible for their inhibitory activity. The study identified specific amino acid residues within the COX-2 active site that form hydrogen bonds and hydrophobic interactions with the chromane scaffold and its substituents. The docking scores, which are indicative of the binding affinity, correlated well with the experimentally observed biological activity, with the most potent compounds exhibiting the most favorable docking scores acs.org. These simulations can guide the design of new analogs with improved binding affinity and selectivity by suggesting modifications that enhance favorable interactions or remove unfavorable ones.
MD simulations can further refine the understanding of the ligand-receptor complex by simulating its dynamic behavior over time. These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide insights into the stability of the complex and the role of solvent molecules in the binding process.
Elucidation of Biological Pathways Modulated by this compound Derivatives
This compound derivatives have been shown to modulate various biological pathways, leading to their diverse pharmacological effects. Identifying these pathways is crucial for understanding the broader physiological consequences of their action and for discovering new therapeutic applications.
One significant pathway modulated by certain this compound analogs is the peroxisome proliferator-activated receptor (PPAR) signaling pathway. A series of (2R)-2-ethylchromane-2-carboxylic acids were identified as potent and selective dual agonists of PPARα and PPARγ. PPARs are nuclear receptors that play a critical role in regulating glucose and lipid metabolism. Activation of both PPARα and PPARγ is a desirable therapeutic strategy for the treatment of type 2 diabetes and dyslipidemia. The discovery of this compound derivatives as dual PPARα/γ agonists highlights their potential as antihyperglycemic and hypolipidemic agents acs.org.
Another pathway influenced by chromane derivatives is the prostaglandin (B15479496) synthesis pathway. A carboxylic acid chromane compound, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), has been shown to augment the activity of prostaglandin H synthase, the key enzyme in the conversion of arachidonic acid to prostaglandins. This modulation of the prostaglandin pathway can have significant effects on inflammation and other physiological processes.
The ability of some this compound derivatives to inhibit NF-κB activation, as mentioned earlier, points to their modulation of inflammatory signaling pathways. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. By inhibiting NF-κB, these compounds can suppress the production of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.
Future Research Directions and Therapeutic Prospects of Chromane 2 Carboxylic Acid
The chromane-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active molecules. nih.gov Ongoing research continues to unlock the therapeutic potential of its derivatives, exploring new applications, targets, and innovative drug discovery methodologies. This article delves into the future research directions and therapeutic prospects of this compound, focusing on the development of novel therapeutics, the exploration of new biological targets, the application of artificial intelligence, and the challenges and opportunities in clinical translation.
Q & A
Basic: What are the standard synthetic routes for Chromane-2-carboxylic acid, and how can purity be optimized during synthesis?
This compound is typically synthesized via cyclization of substituted phenolic precursors or oxidation of chromane derivatives. Key steps include acid-catalyzed ring closure and carboxylation. To ensure purity, employ high-performance liquid chromatography (HPLC) with chiral columns for enantiomeric resolution (>99.0% ee, as noted in asymmetric synthesis applications) . Post-synthesis, recrystallization in polar aprotic solvents (e.g., acetonitrile) and vacuum drying (mp 99–104°C) are critical for removing residual solvents .
Advanced: How can researchers reconcile contradictory data in pharmacological studies involving this compound derivatives?
Contradictions often arise from variations in experimental models (e.g., in vitro vs. in vivo systems) or differences in stereochemical configurations. Systematic approaches include:
- Meta-analysis : Aggregate data from multiple studies using tools like Cochrane Review methods to minimize bias .
- Dose-response validation : Replicate experiments across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm bioactivity thresholds .
- Structural validation : Use X-ray crystallography or NMR to verify derivative configurations, as minor stereochemical changes can drastically alter activity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the chromane ring (δ 6.8–7.2 ppm for aromatic protons) and carboxylic acid group (δ 10–12 ppm for COOH) .
- IR spectroscopy : Detect carboxylic O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₀H₁₀O₃, MW 178.18) .
Advanced: What computational strategies can predict this compound’s reactivity in novel catalytic systems?
- Density Functional Theory (DFT) : Model electron distribution in the chromane ring to predict sites for electrophilic substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Kinetic Monte Carlo simulations : Analyze reaction pathways under varying conditions (pH, temperature) to optimize catalytic efficiency .
Basic: How should researchers design a literature review for this compound’s applications in drug discovery?
- Database selection : Use SciFinder-n and PubMed for primary literature; avoid non-peer-reviewed sources .
- Keyword strategy : Combine terms like “chromane derivatives,” “carboxylic acid bioisosteres,” and “structure-activity relationships” .
- Critical appraisal : Prioritize studies with rigorous methodology (e.g., IC₅₀ values validated in triplicate) and exclude those lacking stereochemical details .
Advanced: What experimental frameworks are recommended for studying this compound’s role in interdisciplinary research (e.g., materials science and biochemistry)?
- Collaborative workflows : Integrate synthetic chemists (for derivative design), biophysicists (for binding assays), and computational experts (for modeling) .
- High-throughput screening (HTS) : Use automated platforms to test derivatives against diverse targets (e.g., kinases, polymer matrices) .
- Data standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for cross-disciplinary data sharing .
Methodological Notes
- Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst loading) in line with ACS guidelines .
- Ethical compliance : Disclose conflicts of interest and adhere to safety protocols (e.g., SDS guidelines for handling carboxylic acids) .
- Data presentation : Use SI units and IUPAC nomenclature in manuscripts; avoid non-standard abbreviations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
